molecular formula C20H19NO5 B12209431 2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12209431
M. Wt: 353.4 g/mol
InChI Key: GCBQHHIASMEAFP-UHFFFAOYSA-N
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Description

2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the benzoxazepine family This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxyphenylglyoxal with an appropriate amine to form an intermediate, which is then cyclized to produce the benzoxazepine ring. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit inflammatory pathways by targeting key enzymes involved in the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its benzoxazepine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-ethyl-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H19NO5/c1-3-16-20(24)21(19(23)14-9-5-7-11-18(14)26-16)12-15(22)13-8-4-6-10-17(13)25-2/h4-11,16H,3,12H2,1-2H3

InChI Key

GCBQHHIASMEAFP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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